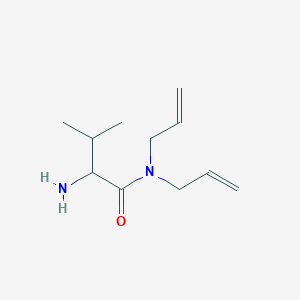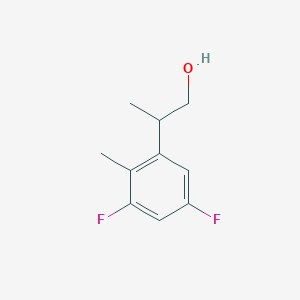![molecular formula C7H6N4O B12829812 1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of a pyrazine ring.
1,2,4-Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring fused to the triazole ring.
Uniqueness
1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug development .
特性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
1-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)ethanone |
InChI |
InChI=1S/C7H6N4O/c1-5(12)6-3-11-4-9-10-7(11)2-8-6/h2-4H,1H3 |
InChIキー |
ABNZQSHLMLCKFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN2C=NN=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)

